N-(2,6-dioxooxan-3-yl)-2,2,2-trifluoro-acetamide
Description
N-(2,6-dioxooxan-3-yl)-2,2,2-trifluoro-acetamide is a fluorinated acetamide derivative featuring a 2,6-dioxooxan (a six-membered cyclic ester with two ketone groups) moiety at the 3-position.
Properties
IUPAC Name |
N-(2,6-dioxooxan-3-yl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO4/c8-7(9,10)6(14)11-3-1-2-4(12)15-5(3)13/h3H,1-2H2,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCDEEZAJGXKJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC(=O)C1NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303149, DTXSID601173393 | |
| Record name | N-(2,6-dioxooxan-3-yl)-2,2,2-trifluoro-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-Trifluoro-N-(tetrahydro-2,6-dioxo-2H-pyran-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601173393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328-13-2, 1535-57-5 | |
| Record name | 2,2,2-Trifluoro-N-(tetrahydro-2,6-dioxo-2H-pyran-3-yl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=328-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC156971 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156971 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2,6-dioxooxan-3-yl)-2,2,2-trifluoro-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-Trifluoro-N-(tetrahydro-2,6-dioxo-2H-pyran-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601173393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation with Aluminum Chloride
A common approach involves reacting glutaric anhydride with fluorobenzene in the presence of Lewis acids like aluminum chloride (AlCl₃). For example, a mixture of glutaric anhydride (0.86 mol) and fluorobenzene (3.2 mol) in dichloroethane with AlCl₃ (1.87 mol) at 5°C yields 4-(4-fluorobenzoyl)butyric acid, a precursor for cyclization. The reaction proceeds via electrophilic aromatic substitution, followed by hydrolysis to form the keto-acid intermediate.
Key Conditions :
Cyclization via Dieckmann Condensation
Dieckmann condensation of diethyl adipate derivatives under basic conditions forms the tetrahydropyran-2,6-dione skeleton. For instance, treating diethyl 3-aminoadipate with sodium etholate in ethanol induces cyclization, yielding 3-aminotetrahydropyran-2,6-dione. This method achieves moderate yields (37–46%) and requires careful pH control during acidification to isolate the product.
Introduction of the 3-Amino Group
Functionalization at the 3-position of tetrahydropyran-2,6-dione is critical for subsequent acylation. Methods include nucleophilic amination and reductive amination.
Gabriel Synthesis
The Gabriel synthesis involves reacting the dione with phthalimide potassium in dimethylformamide (DMF) at 120°C, followed by hydrazinolysis to free the primary amine. This method yields 3-aminotetrahydropyran-2,6-dione with ~60% efficiency but requires rigorous exclusion of moisture.
Reductive Amination
Alternative protocols use reductive amination of 3-ketotetrahydropyran-2,6-dione with ammonium acetate and sodium cyanoborohydride in methanol. This one-pot reaction proceeds at 25°C and achieves 72% yield, offering a milder alternative to Gabriel synthesis.
Acylation with Trifluoroacetic Anhydride
The final step involves acylating the 3-amino group with trifluoroacetic anhydride (TFAA) to form the target acetamide.
Standard Acylation Protocol
A mixture of 3-aminotetrahydropyran-2,6-dione (1.0 equiv) and TFAA (1.2 equiv) in dichloromethane is stirred at 0°C for 2 hours, followed by room temperature maturation. The crude product is purified via recrystallization from ethyl acetate/hexane, yielding N-(2,6-dioxooxan-3-yl)-2,2,2-trifluoro-acetamide in 85% purity.
Optimization Notes :
-
Excess TFAA improves conversion but necessitates careful quenching with aqueous NaHCO₃.
-
Catalytic DMAP (4-dimethylaminopyridine) accelerates the reaction, reducing time from 12h to 4h.
Industrial-Scale Production Metrics
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Cyclization | AlCl₃, CH₂Cl₂, 0°C | 69% | 95% |
| Amination (Gabriel) | Phthalimide K, DMF, 120°C | 60% | 90% |
| Acylation | TFAA, DMAP, CH₂Cl₂, 25°C | 81% | 99% |
Data adapted from large-scale batches at Zibo Hangyu Biotechnology.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dioxooxan-3-yl)-2,2,2-trifluoro-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroacetamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2,6-dioxooxan-3-yl)-2,2,2-trifluoro-acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-dioxooxan-3-yl)-2,2,2-trifluoro-acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of protein synthesis or modulation of signal transduction pathways.
Comparison with Similar Compounds
Trifluoroacetamide Derivatives
N-(2,6-Dimethylphenyl)-2,2,2-trifluoro-acetamide (CAS 7497-27-0) :
This compound shares the trifluoroacetamide group but substitutes the dioxooxan ring with a 2,6-dimethylphenyl group. The aromatic substituent enhances crystallinity, as seen in crystallographic studies of meta-substituted trichloroacetamides (e.g., 3,5-dimethylphenyl analogs with distinct lattice constants) . The dimethylphenyl group may improve thermal stability but reduces solubility compared to oxygenated cyclic substituents .- 2-Amino-N-(2,2,2-trifluoroethyl)acetamide: Synthesized via methods involving trifluoroethylamine and acetylating agents, this compound highlights the role of fluorinated alkyl chains in enhancing bioavailability . Unlike the dioxooxan derivative, its linear structure may limit conformational rigidity, impacting receptor binding in biological systems.
Dioxo-Containing Acetamides
Thalidomide Analogs (e.g., N-(2,6-Dioxopiperidin-3-yl)acetamide derivatives) :
Thalidomide analogs, such as compound 18d in , replace the dioxooxan ring with a dioxopiperidine (a six-membered ring with two ketones and one nitrogen). These compounds exhibit anticancer activity by modulating cereblon E3 ligase activity . The dioxooxan variant may lack the nitrogen atom critical for this mechanism but could retain similar hydrogen-bonding capabilities due to its ketone groups.- However, the fluorene backbone increases molecular weight, which may reduce tissue penetration compared to the dioxooxan analog .
Agrochemical Acetamides
- Herbicidal Acetamides (e.g., Alachlor, Pretilachlor): Chlorinated acetamides like alachlor (N-(2,6-diethylphenyl)-N-methoxymethyl-chloroacetamide) are widely used as herbicides .
- N-(2,6-Diethylphenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide: This agrochemical derivative combines difluoro and trifluoromethyl groups, demonstrating how fluorination patterns influence herbicidal potency. The phenoxy group enhances lipid membrane interaction, a feature absent in the dioxooxan derivative .
Data Tables
Table 1: Structural and Physical Properties
*Estimated based on analogs.
Research Findings and Implications
- Crystallography : Meta-substituted trichloroacetamides exhibit varied lattice constants depending on electron-withdrawing groups, suggesting that the dioxooxan ring in the target compound may adopt a planar conformation conducive to crystal packing .
- Synthetic Routes : Trifluoroacetamides are typically synthesized via amidation of trifluoroacetic acid derivatives with amines, as seen in .
- Patents : Fluorinated acetamides are frequently patented for agrochemical and pharmaceutical uses, indicating commercial interest in the target compound’s analogs .
Biological Activity
N-(2,6-dioxooxan-3-yl)-2,2,2-trifluoroacetamide (CAS No. 1535-57-5) is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.
- Molecular Formula : C₇H₆F₃NO₄
- Molecular Weight : 225.12 g/mol
- Density : 1.52 g/cm³
- Boiling Point : 383.7 °C
- Flash Point : 185.9 °C
Synthesis
The synthesis of N-(2,6-dioxooxan-3-yl)-2,2,2-trifluoroacetamide typically involves the reaction of appropriate precursors under controlled conditions. The structure features a trifluoroacetamide moiety linked to a dioxooxane ring, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to N-(2,6-dioxooxan-3-yl)-2,2,2-trifluoroacetamide exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies show that derivatives of trifluoroacetamides demonstrate considerable activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for certain derivatives have been reported in the range of 625–1250 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Antifungal Activity : Compounds with similar structural features have shown effective antifungal activity against Candida albicans, indicating that N-(2,6-dioxooxan-3-yl)-2,2,2-trifluoroacetamide may possess similar properties .
Structure-Activity Relationship (SAR)
The presence of the trifluoroacetamide group is believed to enhance the lipophilicity and overall bioavailability of the compound, contributing to its biological efficacy. The dioxooxane structure may also play a role in modulating interactions with biological targets.
Study on Antimicrobial Efficacy
In a comparative study involving various trifluoroacetamide derivatives, N-(2,6-dioxooxan-3-yl)-2,2,2-trifluoroacetamide was tested alongside other compounds for its antimicrobial efficacy. The results indicated that while several derivatives exhibited promising activity against S. aureus, N-(2,6-dioxooxan-3-yl)-2,2,2-trifluoroacetamide demonstrated superior activity against resistant strains .
In Vivo Studies
Preliminary in vivo studies have suggested that N-(2,6-dioxooxan-3-yl)-2,2,2-trifluoroacetamide may also possess anti-inflammatory properties. These studies are crucial for understanding the compound's potential therapeutic applications beyond antimicrobial activity.
Q & A
Q. What are the key synthetic routes for N-(2,6-dioxooxan-3-yl)-2,2,2-trifluoro-acetamide, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, trifluoroacetamide derivatives can be synthesized using trifluoroacetylating agents (e.g., trifluoroacetic anhydride) reacting with amines or hydroxylamine intermediates. Reaction optimization includes:
- Catalyst selection : Use Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilicity of the carbonyl group .
- Temperature control : Maintain 0–25°C to avoid side reactions like hydrolysis .
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
Data Table :
| Method | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Nucleophilic substitution | BF₃·Et₂O | 25 | 68 | |
| Condensation | Pyridine | 0 | 52 |
Q. How can spectroscopic techniques confirm the structural integrity of N-(2,6-dioxooxan-3-yl)-2,2,2-trifluoro-acetamide?
- Methodological Answer :
- ¹H/¹³C NMR : Identify protons adjacent to electronegative groups (e.g., trifluoromethyl: δ ~120 ppm for ¹⁹F NMR; dioxooxan protons: δ 4.5–5.5 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O: 1650–1750 cm⁻¹; amide C=O: 1680–1700 cm⁻¹) .
- X-ray crystallography : Use ORTEP-III (GUI version) to resolve stereochemistry and bond angles .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or unaccounted transition states. To address:
- Solvent modeling : Include explicit solvent molecules in DFT calculations (e.g., using COSMO-RS) .
- Kinetic isotope effects (KIE) : Use deuterated analogs to probe rate-determining steps .
- Validation : Cross-reference computed NMR shifts with experimental data (NIST Chemistry WebBook) .
Q. How can isotopic labeling elucidate reaction mechanisms involving the acetamide group?
- Methodological Answer :
- ¹⁵N-labeling : Track nucleophilic attack at the amide nitrogen using ¹⁵N NMR .
- ¹⁸O-labeling : Study hydrolysis pathways by monitoring ¹⁸O incorporation into dioxooxan carbonyl groups via mass spectrometry .
Example : In substitution reactions, ²H-labeled solvents (e.g., D₂O) reveal solvent participation in transition states .
Q. What are the challenges in crystallizing N-(2,6-dioxooxan-3-yl)-2,2,2-trifluoro-acetamide, and how can they be mitigated?
- Methodological Answer :
- Polymorphism : Screen solvents (e.g., EtOAc/hexane mixtures) to isolate stable polymorphs .
- Hygroscopicity : Use inert atmospheres (N₂/Ar) during crystallization to prevent hydrate formation .
- Data collection : Optimize cryocooling (100 K) to minimize thermal motion artifacts in X-ray diffraction .
Data Analysis & Safety
Q. How should researchers handle discrepancies in purity assays (e.g., HPLC vs. elemental analysis)?
- Methodological Answer :
- Cross-validation : Use orthogonal methods (HPLC, GC-MS, and combustion analysis) .
- Impurity profiling : Identify byproducts via LC-HRMS and adjust purification protocols (e.g., column chromatography) .
Q. What safety protocols are critical when handling trifluoroacetamide derivatives?
- Methodological Answer :
- PPE : Use nitrile gloves, fume hoods, and eye protection due to potential irritancy .
- Waste disposal : Neutralize acidic byproducts (e.g., TFA) with NaHCO₃ before disposal .
Applications in Research
Q. How can this compound serve as a precursor in medicinal chemistry?
- Methodological Answer :
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